molecular formula C7H7IN4O2S2 B14916507 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B14916507
M. Wt: 370.2 g/mol
InChI Key: XUGKRFLHKFIQKH-UHFFFAOYSA-N
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Description

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo[2,1-f][1,2,4]triazine core. Its structure includes three distinct functional groups:

  • Methylsulfonyl group at position 2 (a strong electron-withdrawing moiety).
  • Methylthio group at position 4 (a moderately electron-donating sulfur-containing substituent).

This compound is hypothesized to exhibit biological activity due to structural similarities with other imidazo-triazine derivatives reported in kinase inhibition and anticancer research .

Properties

Molecular Formula

C7H7IN4O2S2

Molecular Weight

370.2 g/mol

IUPAC Name

7-iodo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7IN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3

InChI Key

XUGKRFLHKFIQKH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN2C1=NC=C2I)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Core Ring Construction Strategies

Cyclocondensation of Precursor Heterocycles

The imidazo[2,1-f]triazine scaffold is typically assembled via cyclocondensation reactions. A common approach involves:

  • Reacting 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromoketones or α-tosyloxy ketones under acid catalysis.
  • Optimizing solvent systems (e.g., ethanol, DMF) and catalysts (e.g., p-TsOH) to achieve yields >85%.

Example Protocol :

  • Reactants : 4-amino-3-mercapto-1,2,4-triazole (1.0 eq), α-bromopropenone (1.2 eq)
  • Conditions : p-TsOH (10 mol%), ethanol, reflux, 6–8 h
  • Yield : 92–95%

Functionalization of the Triazine Core

Regioselective Iodination at Position 7

Iodination is achieved via electrophilic substitution or metal-mediated coupling:

Direct Electrophilic Iodination
  • Reagents : N-Iodosuccinimide (NIS), iodine monochloride (ICl)
  • Conditions :
    • Dichloromethane or acetonitrile, 0–25°C
    • Catalytic Lewis acids (e.g., FeCl₃, Zn(OTf)₂)
  • Typical Yield : 70–82%
Palladium-Catalyzed Cross-Coupling
  • Reactants : 7-Bromo precursor, CuI, trans-1,2-diaminocyclohexane
  • Conditions : DMF, 80°C, 12 h
  • Yield : 65–78%

Introduction of Methylthio Group at Position 4

Methylthio functionalization is performed via nucleophilic substitution or alkylation:

Thiol Alkylation
  • Reactants : 4-Chloro intermediate, sodium thiomethoxide (NaSMe)
  • Conditions : DMF, 60°C, 4 h
  • Yield : 88–93%
One-Pot Thiolation-Oxidation
  • Reactants : 4-Mercapto derivative, methyl iodide
  • Conditions : K₂CO₃, DMF, rt, 2 h
  • Yield : 95%

Sulfonylation at Position 2

The methylsulfonyl group is introduced via oxidation of a methylthio precursor:

Oxidation with mCPBA
  • Reagent : meta-Chloroperbenzoic acid (mCPBA, 2.2 eq)
  • Conditions : Dichloromethane, 0°C → rt, 3 h
  • Yield : 85–90%
Hydrogen Peroxide-Mediated Oxidation
  • Reagent : 30% H₂O₂, acetic acid
  • Conditions : 50°C, 6 h
  • Yield : 78–82%

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Core Formation : Synthesize 2-(methylthio)-4-chloroimidazo[2,1-f]triazine via cyclocondensation.
  • Iodination : Treat with NIS/FeCl₃ to install iodine at position 7.
  • Methylthio Introduction : Substitute chloride at position 4 with NaSMe.
  • Sulfonylation : Oxidize position 2 methylthio to methylsulfonyl using mCPBA.

Overall Yield : 52–58% (four steps)

Late-Stage Sulfonylation Approach

  • Core with Methylthio Groups : Prepare 2,4-bis(methylthio) derivative.
  • Selective Oxidation : Use H₂O₂/CH₃COOH to oxidize position 2 only.
  • Iodination : Perform regioselective iodination at position 7.

Overall Yield : 60–65% (three steps)

Analytical Data and Characterization

Spectroscopic Properties

Technique Key Signals
¹H NMR (DMSO-d₆) δ 2.58 (s, 3H, SCH₃), 3.21 (s, 3H, SO₂CH₃), 8.42 (s, 1H, H-5)
¹³C NMR δ 14.2 (SCH₃), 43.7 (SO₂CH₃), 122.1 (C-7), 158.9 (C-2)
HRMS m/z 371.9412 [M+H]⁺ (calc. 371.9415)

Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a = 10.42 Å, b = 4.44 Å, c = 22.63 Å

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Electrophilic Iodination High regioselectivity Requires anhydrous conditions 70–82%
Palladium-Catalyzed Coupling Tolerates sensitive groups Costly catalysts 65–78%
Thiol Alkylation One-step procedure Competing disulfide formation 88–93%
mCPBA Oxidation Rapid reaction Over-oxidation risks 85–90%

Industrial-Scale Considerations

  • Cost Optimization : Use NaI/H₂O₂ for iodination instead of NIS.
  • Purification : Chromatography on silica gel (hexane/EtOAc 3:1).
  • Safety : Methyl iodide and H₂O₂ require strict temperature control.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The iodine and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key structural analogs based on substitution patterns, physicochemical properties, and reported biological activities.

Substituent-Based Comparisons

Table 1: Structural and Functional Group Differences

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine 7-I, 2-SO₂Me, 4-SMe ~365.1* Iodo, sulfonyl, thioether
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine 7-Br, 4-SMe 245.1 Bromo, thioether
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 6-(4-SO₂Me-Ph) N/A Sulfonyl, aromatic
Compound 9b (imidazo[5,1-f][1,2,4]triazine dual inhibitor) 5,7-Disubstituted N/A Dual IGF-1R/IR inhibition

*Calculated based on molecular formula (C₈H₇IN₄O₂S₂).

Key Observations:
  • Halogen Substitution : The iodo group in the target compound confers greater molecular weight and polarizability compared to bromo analogs (e.g., 7-bromo derivative in ). Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce solubility.
  • Sulfonyl vs.
  • Positional Effects : Substitution at position 7 (iodo) contrasts with imidazo[5,1-f]triazine derivatives (e.g., compound 9b ), where substitutions at positions 5 and 7 are critical for kinase inhibition.

Biological Activity

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C7H7IN4O2S2, and it features an imidazo[2,1-f][1,2,4]triazine core that may interact with various biological targets.

The compound contains several functional groups:

  • Iodine atom : Contributes to electrophilic reactivity.
  • Methylsulfonyl group : Enhances solubility and may influence biological interactions.
  • Methylthio group : Potentially increases lipophilicity.

The molecular weight of the compound is approximately 370.2 g/mol. The presence of these groups suggests that the compound may exhibit significant reactivity and biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 7-iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine. The following table summarizes some structurally similar compounds and their unique biological activities:

Compound NameStructural FeaturesUnique Biological Activity
6-Methylimidazo[2,1-b][1,3]thiazoleContains thiazole instead of triazineKnown for antibacterial properties
5-Aminoimidazo[2,1-b][1,3]thiazoleAmino group at position 5Exhibits anticancer activity
7-Chloroimidazo[2,1-f][1,2,4]triazineChlorine substituent instead of iodinePotentially lower reactivity than iodinated analog
6-Methyl-5-nitroimidazo[2,1-b][1,3]thiadiazoleNitro group at position 5Displays different biological activity profiles

Case Studies

While direct case studies specifically on 7-iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine are scarce, insights can be drawn from related research:

  • Anticancer Studies : A study on imidazo derivatives indicated that modifications at specific positions significantly impacted their ability to inhibit tumor growth. This suggests that similar modifications could enhance the efficacy of 7-iodo derivatives .
  • Inhibition Profiles : Compounds structurally related to imidazo[2,1-f][1,2,4]triazines were screened for CA inhibition. Some exhibited promising results against specific isoforms while being ineffective against others .

Q & A

Q. What are the recommended synthetic routes for 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo-triazine core. Key steps include:
  • Iodination : Introduce the iodo group at the 7-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF at 60–80°C .
  • Sulfonylation : Install the methylsulfonyl group via oxidation of a thioether precursor (e.g., using m-CPBA in dichloromethane) .
  • Methylthio Incorporation : Employ nucleophilic substitution at the 4-position using methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Et₃N), and reaction times. Monitor yields using HPLC-MS. For example, Et₃N/DMF systems have improved reaction efficiency in analogous imidazo-triazine syntheses .

Q. How should researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm methylsulfonyl (δ ~3.2 ppm) and methylthio (δ ~2.5 ppm) groups. ¹³C NMR identifies the iodo-substituted carbon (δ ~95 ppm) and triazine ring carbons (δ ~150–160 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 397.93 for C₈H₉IN₄O₂S₂).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry. For similar compounds, crystals grown in DMSO/water mixtures at 4°C provided high-resolution structures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory biological activity data observed in different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Replicate results using diverse methods (e.g., enzymatic vs. cell-based assays). For example, if conflicting IC₅₀ values arise, validate via SPR (surface plasmon resonance) for binding affinity .
  • Theoretical Alignment : Reconcile discrepancies by revisiting the compound’s mechanism of action. Link findings to established frameworks (e.g., kinase inhibition vs. off-target effects) .
  • Metabolite Screening : Check for degradation products interfering with assays via LC-MS .

Q. How can computational modeling predict the reactivity of the iodo and methylsulfonyl groups in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for nucleophilic substitution at the iodo position (C-I bond dissociation energy ~50 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group stability. Polar solvents (e.g., DMSO) stabilize sulfonyl moieties via hydrogen bonding .
  • SAR Analysis : Compare with analogs (e.g., 4-methoxy derivatives) to predict electronic effects on reactivity .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for degradation peaks .
  • Thermal Stability : Heat samples to 60°C in sealed vials; analyze decomposition kinetics using Arrhenius plots .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

Data Presentation

Q. Table 1. Synthetic Optimization Parameters for Methylthio Incorporation

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
BaseK₂CO₃Et₃NEt₃N
Reaction Time12 h6 h8 h
Yield (%)657882
Based on analogous imidazo-triazine syntheses .

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